molecular formula C23H22BrN3O3S B2740336 2-(((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-propylquinazolin-4(3H)-one CAS No. 1114853-78-9

2-(((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-propylquinazolin-4(3H)-one

Cat. No.: B2740336
CAS No.: 1114853-78-9
M. Wt: 500.41
InChI Key: SWQNYBJBHQPAGF-UHFFFAOYSA-N
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Description

2-(((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-propylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C23H22BrN3O3S and its molecular weight is 500.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Material Applications

Compounds with related structures have been explored for their utility in material science, such as photostabilizers for polymers. For instance, thiophene derivatives have demonstrated effectiveness in reducing photodegradation levels in poly(vinyl chloride) (PVC) films, indicating potential for enhancing material stability against UV radiation (Balakit et al., 2015). This application suggests that similar compounds could be investigated for protective roles in various materials exposed to environmental stressors.

Antimicrobial Activities

Structurally akin quinazolinone and thiadiazolyl compounds have been synthesized and evaluated for their antimicrobial properties, showing significant activity against a range of bacteria and fungi. These studies highlight the potential of such compounds in developing new antibacterial and antifungal agents. For example, compounds synthesized from anthranilic acid exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi (Rajasekaran et al., 2013). Another study found novel triazole derivatives with good to moderate antimicrobial activities, indicating the potential for these compounds in therapeutic applications (Bektaş et al., 2010).

Antioxidant and Anti-inflammatory Activities

Research into bromophenols from marine red algae has uncovered compounds with strong antioxidant activities, stronger than or comparable to standard antioxidants like BHT and ascorbic acid (Li et al., 2011). This suggests that similar structural compounds could be explored for their potential as natural antioxidants, offering benefits for food preservation and possibly in therapeutic contexts to mitigate oxidative stress.

Safety and Hazards

The compound may cause skin, eye, and respiratory irritation .

Properties

IUPAC Name

2-[[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-propylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22BrN3O3S/c1-4-11-27-22(28)16-7-5-6-8-18(16)26-23(27)31-13-19-14(2)30-21(25-19)17-12-15(24)9-10-20(17)29-3/h5-10,12H,4,11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQNYBJBHQPAGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=C(OC(=N3)C4=C(C=CC(=C4)Br)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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